molecular formula C4H14N2O4S3 B098655 2,2'-Disulfanediyldiethanamine sulfate CAS No. 16214-16-7

2,2'-Disulfanediyldiethanamine sulfate

Cat. No.: B098655
CAS No.: 16214-16-7
M. Wt: 250.4 g/mol
InChI Key: XVCYODCCYCPADG-UHFFFAOYSA-N
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Description

2,2’-Disulfanediyldiethanamine sulfate, also known as cystamine sulfate, is a chemical compound with the molecular formula C4H14N2O4S3. It is a disulfide derivative of ethylenediamine and is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediyldiethanamine sulfate typically involves the oxidation of 2-mercaptoethylamine hydrochloride. One common method includes the use of hydrogen peroxide as an oxidizing agent in an aqueous medium. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The reaction mixture is stirred for a specific duration, usually around 2 hours, at a controlled temperature of approximately 40°C. The resulting product is then purified through rotary evaporation to obtain the desired disulfide compound .

Industrial Production Methods

In industrial settings, the production of 2,2’-Disulfanediyldiethanamine sulfate may involve larger-scale oxidation processes using similar reagents and conditions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as crystallization and filtration to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediyldiethanamine sulfate undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield the corresponding thiol compounds.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous medium.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: Various alkylating agents under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: 2-mercaptoethylamine.

    Substitution: Alkylated derivatives of 2,2’-Disulfanediyldiethanamine sulfate.

Scientific Research Applications

2,2’-Disulfanediyldiethanamine sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediyldiethanamine sulfate involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiol groups, which can then interact with various molecular targets. In biological systems, this compound can modulate the redox state of proteins by forming or breaking disulfide bonds, thereby affecting protein function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Disulfanediyldiethanamine: The non-sulfate form of the compound.

    Cystine: A naturally occurring amino acid with a similar disulfide structure.

    Dithiothreitol: A reducing agent with two thiol groups.

Uniqueness

2,2’-Disulfanediyldiethanamine sulfate is unique due to its sulfate group, which enhances its solubility in water and its ability to participate in specific chemical reactions. This makes it particularly useful in aqueous environments and in applications where solubility is a critical factor .

Properties

IUPAC Name

2-(2-aminoethyldisulfanyl)ethanamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2S2.H2O4S/c5-1-3-7-8-4-2-6;1-5(2,3)4/h1-6H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCYODCCYCPADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCN)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51-85-4 (Parent)
Record name 2,2'-Dithiobis(ethylammonium) sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016214167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90936642
Record name Sulfuric acid--2,2'-disulfanediyldi(ethan-1-amine) (1/1)
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Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16214-16-7
Record name Ethanamine, 2,2′-dithiobis-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16214-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dithiobis(ethylammonium) sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016214167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--2,2'-disulfanediyldi(ethan-1-amine) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-dithiobis(ethylammonium) sulphate
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